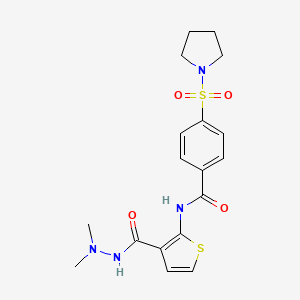![molecular formula C20H22N4O2 B2896612 N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-32-5](/img/structure/B2896612.png)
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a novel compound with potential applications in various scientific fields. Its unique structure includes an isopentyl group, a benzamide moiety, and a fused triazine ring, making it an interesting subject of study for its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available benzoic acid derivatives and appropriate isopentyl amines.
Formation of Intermediate: : The initial reaction involves forming an intermediate compound through a condensation reaction between the benzoic acid derivative and the amine.
Cyclization Reaction: : The intermediate undergoes a cyclization reaction in the presence of a suitable catalyst to form the triazine ring structure.
Final Product Formation:
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors, ensuring optimal reaction conditions for maximum yield. The reaction conditions involve controlled temperatures, pressures, and the use of catalysts to ensure high efficiency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the triazine ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide finds application in several research areas:
Chemistry: : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Researchers explore its potential as a bioactive molecule with possible antimicrobial and anticancer properties.
Medicine: : Preliminary studies investigate its role in drug development, particularly targeting specific proteins or pathways.
Industry: : It is used in materials science for developing new polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger specific cellular pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide stands out due to its unique triazine ring and isopentyl group:
Similar Compounds: : Examples include other benzamide derivatives and triazine-containing molecules.
Uniqueness: : Its combination of functional groups and the ability to undergo diverse chemical reactions makes it a valuable compound for research.
Similar Compounds
N-isopentyl-4-benzamide
4-(triazine-yl)methylbenzamide
Isopentyl benzoate derivatives
This comprehensive overview of this compound should give you a solid foundation in understanding its significance and potential applications
Propriétés
IUPAC Name |
N-(3-methylbutyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)11-12-21-19(25)16-9-7-15(8-10-16)13-24-20(26)17-5-3-4-6-18(17)22-23-24/h3-10,14H,11-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFGZBISXMMVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2896529.png)
![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2896534.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2896537.png)


![2-[Cyclobutyl(methyl)amino]acetic acid](/img/structure/B2896544.png)
![1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine](/img/structure/B2896545.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2896548.png)
![Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate](/img/structure/B2896549.png)
